molecular formula C14H12N2O B8610685 4-(4-Methyl-2-benzoxazolyl)benzenamine CAS No. 313527-50-3

4-(4-Methyl-2-benzoxazolyl)benzenamine

Cat. No.: B8610685
CAS No.: 313527-50-3
M. Wt: 224.26 g/mol
InChI Key: XIPPVEQKMKCPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Methyl-2-benzoxazolyl)benzenamine is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a methyl group at the 4-position of the benzoxazole ring and an amine group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2-benzoxazolyl)benzenamine typically involves the condensation of 4-methyl-2-aminophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. For example, the reaction can be carried out in the presence of polyphosphoric acid or sulfuric acid at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The starting materials are fed into the reactor, and the reaction is carried out under controlled conditions to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2-benzoxazolyl)benzenamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole or phenyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted benzoxazole derivatives.

Scientific Research Applications

4-(4-Methyl-2-benzoxazolyl)benzenamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2-benzoxazolyl)benzenamine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methyl-benzoxazol-2-yl)-methanide: This compound is similar in structure but has a methanide group instead of an amine group.

    4-(4-Methyl-benzoxazol-2-yl)-phenol: This compound has a hydroxyl group instead of an amine group.

Uniqueness

4-(4-Methyl-2-benzoxazolyl)benzenamine is unique due to the presence of both the benzoxazole ring and the amine group, which confer specific chemical reactivity and potential biological activity. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

313527-50-3

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

4-(4-methyl-1,3-benzoxazol-2-yl)aniline

InChI

InChI=1S/C14H12N2O/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3

InChI Key

XIPPVEQKMKCPHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4-amino-benzoic acid (2.0 g, 14.5 mmol) in PPA (˜85 g) was added 2-amino-m-cresol (1.8 g, 15.3 mmol). The reaction was heated to 160° C. for 14 h, then carefully quenched in aqueous sodium carbonate (˜50% saturated) at room temperature. Ethyl acetate was added, and the organic layer was washed with water and brine, and dried over sodium sulfate. The crude product was obtained was subsequently purified by flash column chromatography on silica gel eluting with ethyl acetate in hexanes to afford the desired product, 4-(4-methyl-benzooxazol-2-yl)-phenylamine as a light pink solid, 1.8 g (56%). LC-MS m/z=225 [C14H12N2O+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two

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